
1-acetyl-N-(tert-butyl)indoline-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-acetyl-N-(tert-butyl)indoline-5-sulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-acetyl-N-(tert-butyl)indoline-5-sulfonamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. By inhibiting COX enzymes, 1-acetyl-N-(tert-butyl)indoline-5-sulfonamide reduces the production of these mediators, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects
1-acetyl-N-(tert-butyl)indoline-5-sulfonamide has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. This compound has been shown to reduce the production of prostaglandins and other inflammatory mediators, leading to a reduction in inflammation and pain. Additionally, 1-acetyl-N-(tert-butyl)indoline-5-sulfonamide has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-acetyl-N-(tert-butyl)indoline-5-sulfonamide in lab experiments is its potential as a fluorescent probe for the detection of nitric oxide in biological systems. Additionally, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. However, one limitation of using 1-acetyl-N-(tert-butyl)indoline-5-sulfonamide in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of 1-acetyl-N-(tert-butyl)indoline-5-sulfonamide. One direction is the development of new drugs for the treatment of pain and inflammation based on the anti-inflammatory and analgesic properties of this compound. Additionally, further studies are needed to fully understand the mechanism of action of 1-acetyl-N-(tert-butyl)indoline-5-sulfonamide and its potential as a fluorescent probe for the detection of nitric oxide in biological systems. Finally, studies are needed to explore the potential neuroprotective effects of this compound in human models of neurodegenerative diseases.
Synthesemethoden
1-acetyl-N-(tert-butyl)indoline-5-sulfonamide can be synthesized using different methods, including the reaction of indoline-5-sulfonamide with acetic anhydride and tert-butylamine. This method involves the addition of the reactants in a solvent, such as dichloromethane, and stirring the mixture at room temperature for several hours. The resulting product is then purified using column chromatography or recrystallization to obtain pure 1-acetyl-N-(tert-butyl)indoline-5-sulfonamide.
Wissenschaftliche Forschungsanwendungen
1-acetyl-N-(tert-butyl)indoline-5-sulfonamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. This compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. Additionally, 1-acetyl-N-(tert-butyl)indoline-5-sulfonamide has been studied for its potential as a fluorescent probe for the detection of nitric oxide in biological systems.
Eigenschaften
IUPAC Name |
1-acetyl-N-tert-butyl-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-10(17)16-8-7-11-9-12(5-6-13(11)16)20(18,19)15-14(2,3)4/h5-6,9,15H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSYRBQPIPCKHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-5-{[(tert-butyl)amino]sulfonyl}indoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-nitrophenyl)-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one](/img/structure/B5779838.png)
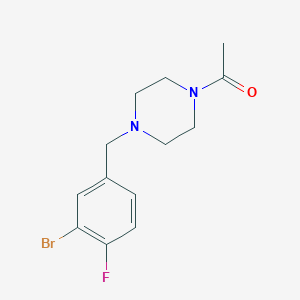

![5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2,1,3-benzoxadiazole](/img/structure/B5779848.png)
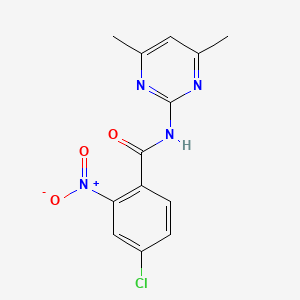
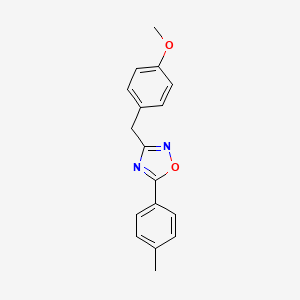
![2-oxo-2-[2-(2-thienylmethylene)hydrazino]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5779863.png)
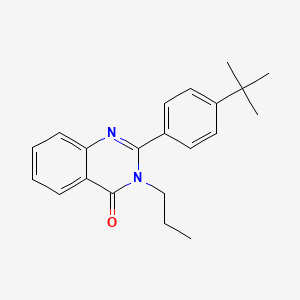
![4-{[3-(2-furyl)acryloyl]amino}benzamide](/img/structure/B5779873.png)
![N-(2-{[2-(2-nitrophenyl)acetyl]amino}phenyl)butanamide](/img/structure/B5779874.png)
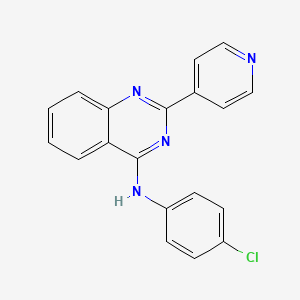
![4-({[5-(5-chloro-2-methoxyphenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5779911.png)
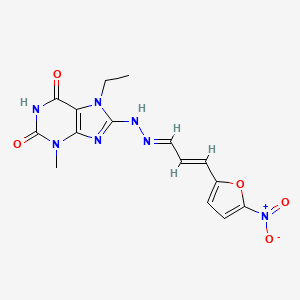
![N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide](/img/structure/B5779938.png)